![molecular formula C15H15N3O2S2 B5885833 N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer therapy. PTC-209 was first identified in a high-throughput screening of a chemical library in a cell-based assay for inhibitors of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells.
Mechanism of Action
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide inhibits the function of BMI-1, a polycomb group protein that plays a critical role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in various types of cancer and is associated with poor prognosis and resistance to therapy. This compound binds to the N-terminal domain of BMI-1 and disrupts its interaction with other proteins, leading to the inhibition of self-renewal and induction of apoptosis in cancer stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer stem cells, leaving normal stem cells unaffected. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the advantages of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its specificity for cancer stem cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several potential future directions for research on N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One area of focus could be the development of more potent and selective inhibitors of BMI-1. Another area of interest could be the combination of this compound with other targeted therapies or immunotherapies. Additionally, more studies are needed to determine the efficacy of this compound in different types of cancer and in combination with different chemotherapy and radiation regimens.
Synthesis Methods
The synthesis of N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves several steps, including the reaction of 3-bromoaniline with propionyl chloride to form 3-propionylaminoaniline, which is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thiourea. The thiourea is then treated with 2-bromothiophene-3-carboxylic acid to yield this compound.
Scientific Research Applications
N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the self-renewal of cancer stem cells and induce apoptosis in various cancer cell lines, including breast, colon, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[[3-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-13(19)16-10-5-3-6-11(9-10)17-15(21)18-14(20)12-7-4-8-22-12/h3-9H,2H2,1H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVUOZPRHBJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

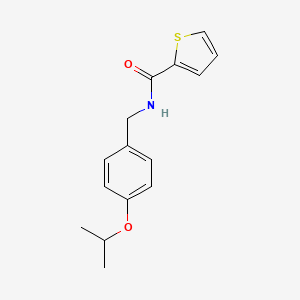
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

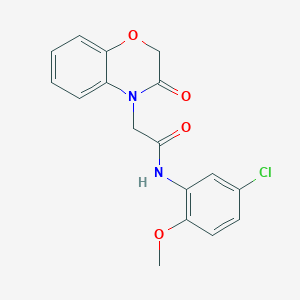
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
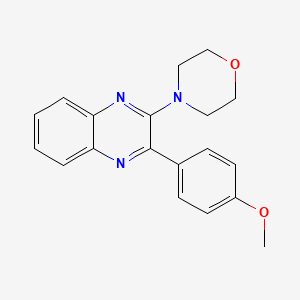
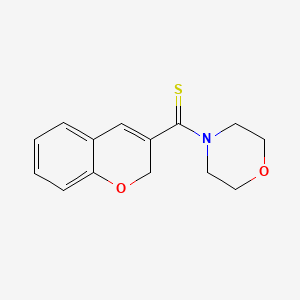
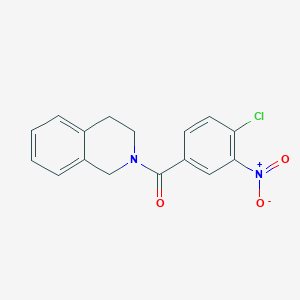
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)